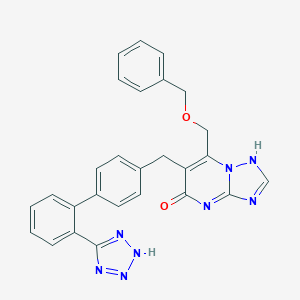
Tridecafluoroheptanoyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tridecafluoroheptanoyl bromide and related compounds involves the reaction of hexa-alkylphosphorus triamides with trifluoromethyl bromide, leading to the formation of trifluoromethyltris(dialkylamino)phosphonium bromides. These compounds have been utilized for the trifluoromethylation of various substrates, showcasing the versatility and reactivity of trifluoromethyl-containing compounds (Chernega et al., 1995).
Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds, such as tridecafluoroheptanoyl bromide, has been extensively studied using techniques like X-ray crystallography. These studies reveal a distorted tetrahedral bond configuration around the phosphorus atom, with a rather long C-P bond, indicative of the unique structural aspects imparted by the trifluoromethyl group (Chernega et al., 1995).
Chemical Reactions and Properties
Tridecafluoroheptanoyl bromide undergoes various chemical reactions, including perfluoroalkylation of aromatic compounds, which occurs under specific conditions facilitated by sulfur dioxide radical anion precursors. This method allows for the regioselective perfluoroalkylation of electron-rich aromatic compounds, demonstrating the compound's utility in synthetic organic chemistry (Tordeux, Langlois, & Wakselman, 1990).
Aplicaciones Científicas De Investigación
Reactivity and Synthetic Applications
- Synthesis of Alkyltrifluoromethyls : Bromine trifluoride, related to Tridecafluoroheptanoyl bromide, has been utilized to generate new types of reactions and compounds, specifically in the conversion of alkyl bromides to RCHBrCF3 compounds. This demonstrates the potential of halogenated bromides in facilitating the introduction of fluorinated groups into organic molecules (Hagooly, Ben-David, & Rozen, 2002).
- Selective Reactions in Organic Chemistry : Bromine trifluoride's role in substituting carbon-halogen bonds with carbon-fluorine bonds highlights the versatility of halogenated reagents in organic synthesis, potentially extending to the applications of Tridecafluoroheptanoyl bromide in creating fluorinated organic compounds (Rozen, 2010).
Environmental and Analytical Studies
- Groundwater Recharge Evaluation : Bromide tracers, including compounds similar to Tridecafluoroheptanoyl bromide, have been used to determine groundwater recharge rates, indicating its utility in environmental analysis and hydrological studies (Wang et al., 2008).
Novel Reactions and Mechanistic Insights
- Underutilized Reagents in Organic Chemistry : Bromine trifluoride, akin to Tridecafluoroheptanoyl bromide, has shown promise in generating new types of reactions, indicating the potential for discovering innovative applications of Tridecafluoroheptanoyl bromide in synthesizing fluorinated esters and ethers (Rozen, Rechavi, & Hagooly, 2001).
Electrochemical Studies
- Electro-oxidation of Bromide : Studies on the electro-oxidation of bromide ions offer insights into the electrochemical properties that could be relevant for understanding the behavior of Tridecafluoroheptanoyl bromide under various conditions, suggesting its application in developing electrochemical sensors or processes (Allen et al., 2005).
Environmental Impact and Treatment Technologies
- Bromide's Role in Disinfection By-products Formation : Understanding how bromide ions influence the formation of disinfection by-products in water treatment processes can inform the environmental impact of bromide-containing compounds like Tridecafluoroheptanoyl bromide and strategies for mitigating their effects (Chang, Lin, & Chiang, 2001).
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMDGCKMRBEXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF13O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379827 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tridecafluoroheptanoyl bromide | |
CAS RN |
159623-34-4 |
Source


|
| Record name | tridecafluoroheptanoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

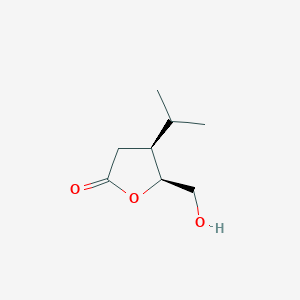
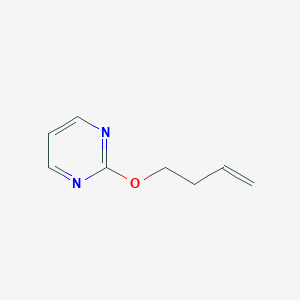
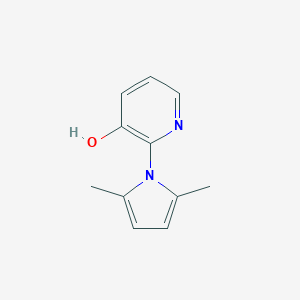

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)
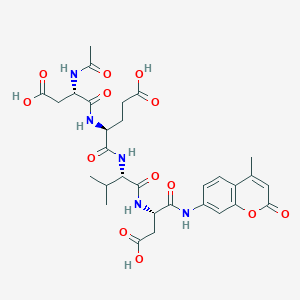
![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)
![Oxazole, 2-[1-(4-bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B61007.png)

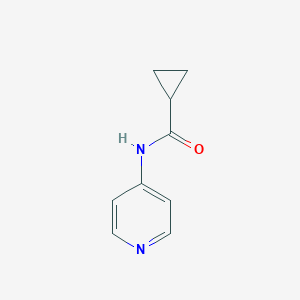
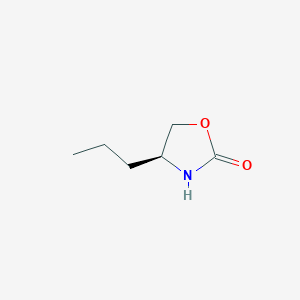
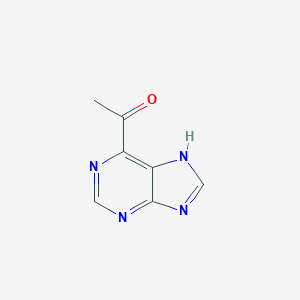
![1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B61025.png)
